molecular formula C18H22N2O6 B558231 Boc-Phe-OSu CAS No. 3674-06-4

Boc-Phe-OSu

Cat. No.: B558231
CAS No.: 3674-06-4
M. Wt: 362,38 g/mole
InChI Key: NHUCANAMPJGMQL-ZDUSSCGKSA-N
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Description

It is a derivative of L-phenylalanine, an essential amino acid, and is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an N-hydroxysuccinimide (NHS) ester group . The compound is widely used in the field of organic chemistry for the synthesis of peptides and proteins due to its ability to form stable amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Phe-OSu is synthesized through the reaction of Boc-L-phenylalanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide at room temperature . The general reaction scheme is as follows:

Boc-L-phenylalanine+N-hydroxysuccinimide+DCCThis compound+dicyclohexylurea\text{Boc-L-phenylalanine} + \text{N-hydroxysuccinimide} + \text{DCC} \rightarrow \text{this compound} + \text{dicyclohexylurea} Boc-L-phenylalanine+N-hydroxysuccinimide+DCC→this compound+dicyclohexylurea

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-OSu primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group. This group is highly reactive towards nucleophiles such as amines, allowing for the formation of stable amide bonds .

Common Reagents and Conditions

Major Products

The primary product of the reaction between this compound and an amine is a Boc-protected peptide or protein. The Boc group can later be removed under acidic conditions to yield the free amine .

Mechanism of Action

Boc-Phe-OSu does not have a direct biological mechanism of action as it is primarily used as a reagent in chemical synthesis. Its primary function is to facilitate the formation of amide bonds through the activated NHS ester group, which reacts with the N-terminal amine of another peptide. This allows for the controlled addition of L-phenylalanine during peptide chain construction.

Comparison with Similar Compounds

Boc-Phe-OSu can be compared with other Boc-protected amino acid NHS esters, such as Boc-Val-OSu and Boc-Gly-OSu . These compounds share similar reactivity and applications in peptide synthesis but differ in the amino acid residue they contain. This compound is unique due to the presence of the phenylalanine residue, which imparts specific properties such as hydrophobicity and aromaticity to the resulting peptides .

List of Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUCANAMPJGMQL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190195
Record name tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-06-4
Record name N-tert-Butyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3674-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (S)-[1-benzyl-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.854
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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